
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a complex organic molecule. It encompasses various functional groups, making it a versatile entity for diverse chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Begin with 2-ethylbutanoic acid, which undergoes an amide formation reaction with thiosemicarbazide to form 5-(2-ethylbutanamido)-1,3,4-thiadiazole.
Step 2: : This intermediate is then treated with formaldehyde to introduce a thioether linkage, leading to the compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl.
Step 3: : Finally, a coupling reaction with 5-bromo-2-chlorobenzoic acid results in the target compound.
These steps are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production may involve advanced methodologies such as:
Continuous flow synthesis: : Enhances the efficiency and safety of the reactions.
Automated batch reactors: : Allow precise control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive conditions can target the pyranone ring, potentially reducing it to a dihydropyranone.
Substitution: : Nucleophilic substitutions can occur, especially at the benzoate moiety due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Alkyl halides, acyl chlorides, or strong bases like sodium hydride.
Major Products
The products formed depend on the specific reaction:
Oxidation of the thiadiazole may yield sulfoxides.
Reduction of the pyranone may lead to dihydropyranone.
Substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
This compound's diverse functional groups make it useful in creating complex molecular architectures through further synthetic modifications.
Biology
Medicine
Its structure suggests potential as a pharmacophore for developing new therapeutic agents, particularly in targeting enzymatic pathways.
Industry
Useful in the design of specialty chemicals and advanced materials, leveraging its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets:
Enzymes: : It may inhibit enzyme activity by binding to active sites, often due to the thiadiazole and benzoate moieties.
Pathways: : In biochemical pathways, it can modulate signal transduction processes or metabolic cascades, impacting cell function and viability.
Comparison with Similar Compounds
Unique Aspects
What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate apart is its multi-functional nature, providing numerous reactive sites for diverse chemical reactions.
Similar Compounds
1,3,4-Thiadiazole derivatives: : Share the core thiadiazole ring but differ in functional groups.
Pyran-3-yl compounds: : Variants of the pyranone structure with different substituents.
Benzoates: : Compounds containing the benzoate group with various modifications.
By comparing with these, we see the compound's versatility and potential for broad-spectrum applications.
Voilà! All rounded up for you
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-13-8-16(27)17(9-30-13)31-19(29)14-7-12(22)5-6-15(14)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBNTOLUDITHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2466310.png)
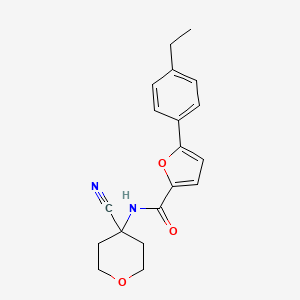
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2466312.png)
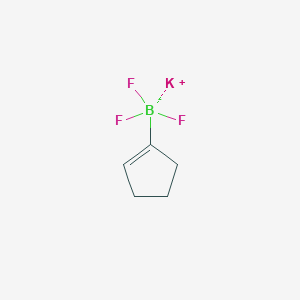
![N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2466314.png)
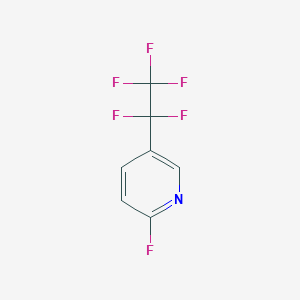
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466323.png)
![[4-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2466324.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2466325.png)
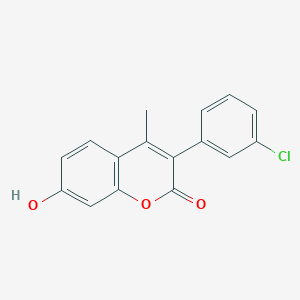
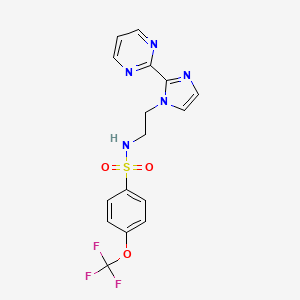
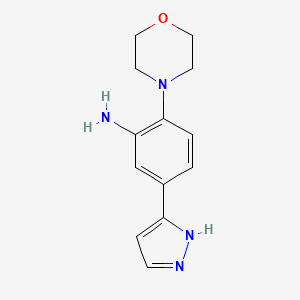
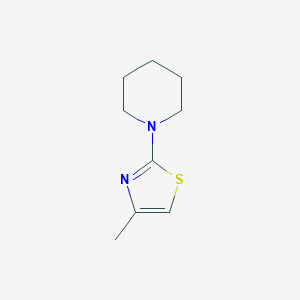
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2466332.png)
